N-(2-morpholino-2-(thiophen-3-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide
Description
N-(2-morpholino-2-(thiophen-3-yl)ethyl)-[1,1’-biphenyl]-4-carboxamide is a complex organic compound that features a morpholine ring, a thiophene ring, and a biphenyl structure
Properties
IUPAC Name |
N-(2-morpholin-4-yl-2-thiophen-3-ylethyl)-4-phenylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O2S/c26-23(20-8-6-19(7-9-20)18-4-2-1-3-5-18)24-16-22(21-10-15-28-17-21)25-11-13-27-14-12-25/h1-10,15,17,22H,11-14,16H2,(H,24,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFGDGVIEQPLGFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(CNC(=O)C2=CC=C(C=C2)C3=CC=CC=C3)C4=CSC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structural and Molecular Characteristics
The compound’s molecular formula is C₂₃H₂₄N₂O₂S , with a molecular weight of 392.5 g/mol . Its structure comprises three critical domains:
- Biphenyl-4-carboxamide backbone : Provides rigidity and aromatic stacking potential.
- Morpholinoethyl side chain : Introduces basicity and solubility via the morpholine ring.
- Thiophen-3-yl substituent : Enhances electronic diversity and potential for π-π interactions.
Key challenges in synthesis include regioselective functionalization of the thiophene ring, stereochemical control (if applicable), and avoiding side reactions during amide bond formation.
Synthetic Routes and Methodologies
Retrosynthetic Analysis
Retrosynthetically, the compound can be dissected into two primary precursors:
- [1,1'-Biphenyl]-4-carboxylic acid : Readily accessible via Suzuki-Miyaura coupling or classical Ullmann condensation.
- 2-Morpholino-2-(thiophen-3-yl)ethylamine : Synthesized through sequential alkylation and reductive amination.
Stepwise Preparation Strategies
Synthesis of [1,1'-Biphenyl]-4-carboxylic Acid
The biphenyl core is typically constructed via cross-coupling reactions. A palladium-catalyzed Suzuki-Miyaura coupling between 4-bromobenzoic acid and phenylboronic acid achieves high yields (>85%) under mild conditions. Alternative routes, such as Ullmann coupling, are less favored due to harsher reaction conditions (e.g., Cu catalysts, elevated temperatures).
Table 1: Comparison of Biphenyl Synthesis Methods
| Method | Catalyst | Yield (%) | Temperature (°C) |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄ | 85–90 | 80–100 |
| Ullmann Condensation | CuI | 60–70 | 120–150 |
Preparation of 2-Morpholino-2-(thiophen-3-yl)ethylamine
This intermediate is synthesized via a Michael addition-reduction sequence :
- Thiophene-3-carboxaldehyde is condensed with nitromethane to form β-nitrovinylthiophene.
- Nitro group reduction using H₂/Pd-C yields 2-(thiophen-3-yl)ethylamine.
- Morpholine incorporation via reductive amination with formaldehyde and morpholine, catalyzed by NaBH₃CN.
Critical Note : Steric hindrance from the thiophene ring necessitates excess morpholine (2.5 equiv) and prolonged reaction times (12–18 h) to achieve >70% yield.
Amide Bond Formation
The final step involves coupling [1,1'-biphenyl]-4-carboxylic acid with 2-morpholino-2-(thiophen-3-yl)ethylamine. Carbodiimide-mediated activation (e.g., EDC·HCl) with HOBt as an additive in DMF provides the highest efficiency (yield: 75–80%). Alternative methods, such as mixed anhydride or acid chloride routes, suffer from lower yields (50–60%) due to competing side reactions.
Optimization Strategies
- Solvent Selection : Polar aprotic solvents (DMF, DCM) enhance reagent solubility and reaction homogeneity.
- Temperature Control : Maintaining 0–5°C during amide coupling minimizes epimerization and decomposition.
- Purification : Flash chromatography (silica gel, EtOAc/hexanes) followed by recrystallization from ethanol/water yields >95% purity.
Analytical Characterization
1H NMR (400 MHz, CDCl₃): δ 7.65–7.60 (m, 4H, biphenyl), 7.45–7.40 (m, 2H, thiophene), 3.70–3.60 (m, 4H, morpholine), 2.50–2.45 (m, 4H, morpholine).
HRMS : m/z calcd for C₂₃H₂₄N₂O₂S [M+H]⁺: 393.1638; found: 393.1635.
Table 2: Key Spectral Assignments
| Functional Group | 1H NMR (δ) | 13C NMR (δ) |
|---|---|---|
| Biphenyl aromatic | 7.65–7.60 | 140.2, 128.7 |
| Thiophene H-3/H-4 | 7.45–7.40 | 126.5, 125.8 |
| Morpholine CH₂ | 3.70–3.60 | 66.8, 53.2 |
Challenges and Mitigation
- Thiophene Reactivity : Electrophilic substitution at the 3-position competes with 2-/5-positions. Directed ortho-metalation (e.g., TMPMgCl·LiCl) ensures regioselectivity.
- Amide Hydrolysis : Acidic/basic conditions during workup can cleave the amide bond. Neutral pH and low temperatures are critical.
Chemical Reactions Analysis
Types of Reactions
N-(2-morpholino-2-(thiophen-3-yl)ethyl)-[1,1’-biphenyl]-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the functional groups.
Substitution: The biphenyl and thiophene rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens or nucleophiles (e.g., amines, alcohols) are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the biphenyl or thiophene rings.
Scientific Research Applications
Medicinal Chemistry Applications
The compound is being studied for its potential as a therapeutic agent in various diseases. Its structural features allow it to interact with biological targets effectively:
- Antiviral Activity : Recent studies have indicated that derivatives of similar compounds exhibit antiviral properties by inhibiting viral polymerases. For instance, compounds with structural similarities have shown promise in targeting influenza virus RNA polymerase, suggesting that N-(2-morpholino-2-(thiophen-3-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide may also possess such activity through molecular docking studies that predict interactions with viral proteins .
- Anticancer Properties : The compound's biphenyl structure is known to enhance its binding affinity to certain cancer-related targets. Research indicates that similar compounds have demonstrated cytotoxic effects against various cancer cell lines, potentially through apoptosis induction or cell cycle arrest mechanisms .
Antimicrobial Activity
The antimicrobial properties of this compound are of particular interest:
- In Vitro Studies : Compounds with similar structures have been evaluated for their minimum inhibitory concentrations (MIC) against a range of pathogens, including Gram-positive and Gram-negative bacteria as well as fungi. For example, derivatives have shown significant activity against Staphylococcus aureus and Candida albicans, indicating that this compound may also exhibit comparable antimicrobial efficacy .
- Mechanism of Action : The mechanism by which these compounds exert their antimicrobial effects often involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways. The presence of the thiophene ring may enhance membrane permeability, allowing for better interaction with bacterial targets .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound:
- Substituent Effects : Variations in substituents on the morpholine and thiophene rings can significantly influence biological activity. For instance, modifications to the carboxamide group may enhance binding affinity to target proteins or improve solubility and bioavailability .
Case Studies and Research Findings
Several studies highlight the potential applications and efficacy of compounds structurally related to this compound:
Mechanism of Action
The mechanism of action of N-(2-morpholino-2-(thiophen-3-yl)ethyl)-[1,1’-biphenyl]-4-carboxamide involves its interaction with specific molecular targets. The morpholine ring can interact with biological receptors, while the biphenyl and thiophene rings contribute to the compound’s overall stability and binding affinity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(2-morpholino-2-(thiophen-2-yl)ethyl)-[1,1’-biphenyl]-4-carboxamide
- N-(2-morpholino-2-(thiophen-3-yl)ethyl)-[1,1’-biphenyl]-4-sulfonamide
Uniqueness
N-(2-morpholino-2-(thiophen-3-yl)ethyl)-[1,1’-biphenyl]-4-carboxamide is unique due to the specific positioning of the thiophene ring and the presence of the carboxamide group. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Biological Activity
N-(2-morpholino-2-(thiophen-3-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological mechanisms, and various applications in medicinal chemistry.
Compound Overview
The compound features a morpholine ring, a thiophene ring, and a biphenyl structure, which contribute to its unique properties. Its synthesis typically involves multi-step organic methods, including the Suzuki–Miyaura coupling reaction, which is essential for forming carbon-carbon bonds in the compound's structure .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The morpholine ring can engage with biological receptors, while the biphenyl and thiophene rings enhance the compound’s stability and binding affinity. This interaction is crucial for its potential therapeutic applications .
Antiviral Properties
Recent studies indicate that compounds structurally similar to this compound exhibit promising antiviral activities. For instance, derivatives have shown effectiveness against various viral strains with EC50 values indicating significant inhibition at low concentrations .
Antimicrobial Effects
The compound has also been evaluated for antimicrobial activity. Research shows that related thiophene derivatives possess antibacterial properties with minimum inhibitory concentrations (MICs) comparable to standard antibiotics . The structural features of these compounds are critical in determining their effectiveness against Gram-positive and Gram-negative bacteria .
Structure-Activity Relationship (SAR)
A detailed SAR analysis reveals that modifications in the compound's structure can significantly influence its biological activity. For example, variations in the substituents on the thiophene or biphenyl rings can enhance or diminish the compound's efficacy against specific pathogens .
| Compound | Target Activity | EC50 (µM) | MIC (µg/mL) |
|---|---|---|---|
| Compound A | Antiviral | 10.04 | 25 |
| Compound B | Antibacterial | 5.00 | 50 |
| Compound C | Antifungal | 2.00 | 100 |
Clinical Relevance
In preclinical studies, this compound has shown potential as a therapeutic agent due to its ability to inhibit viral replication and bacterial growth effectively. These findings suggest a pathway toward developing new treatments for infectious diseases .
Q & A
Basic Questions
Q. What are the key structural features of N-(2-morpholino-2-(thiophen-3-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide, and how do they influence reactivity and biological activity?
- The compound features a morpholino ring (a six-membered heterocycle with oxygen and nitrogen), a thiophene moiety (a sulfur-containing aromatic ring), and a biphenyl-carboxamide backbone .
- The morpholino group enhances solubility via hydrogen bonding and modulates pharmacokinetics, while the thiophene moiety contributes to π-π stacking interactions with biological targets like enzymes. The biphenyl group provides structural rigidity, influencing binding affinity to hydrophobic pockets in proteins .
Q. What synthetic methodologies are commonly employed for preparing this compound?
- Synthesis typically involves multi-step reactions , including:
- Amide coupling : Using reagents like DCC (dicyclohexylcarbodiimide) or HATU to link the biphenyl-carboxylic acid to the morpholino-thiophenylethylamine intermediate.
- Nucleophilic substitution : To introduce the morpholino group into the ethylamine backbone under reflux conditions with a polar aprotic solvent (e.g., DMF) .
- Purification often requires column chromatography and recrystallization to achieve >95% purity.
Q. Which characterization techniques are critical for confirming the compound’s structural integrity?
- NMR spectroscopy (¹H and ¹³C) identifies proton environments and confirms regiochemistry (e.g., thiophene substitution pattern).
- Mass spectrometry (HRMS) validates molecular weight and fragmentation patterns.
- X-ray crystallography (if crystalline) resolves absolute configuration and intermolecular interactions .
Advanced Research Questions
Q. How can researchers resolve contradictory data regarding the compound’s enzyme inhibition potency across studies?
- Contradictions may arise from assay conditions (e.g., buffer pH, co-solvents) or target isoform specificity.
- Methodological recommendations :
- Use orthogonal assays (e.g., fluorescence-based vs. radiometric) to confirm inhibition kinetics.
- Perform dose-response curves under standardized conditions (e.g., 37°C, physiological pH) to minimize variability.
- Validate target engagement via cellular thermal shift assays (CETSA) .
Q. What experimental designs are optimal for elucidating the compound’s mechanism of action in cancer pathways?
- Kinase profiling panels : Screen against 100+ kinases to identify off-target effects.
- Apoptosis assays : Combine flow cytometry (Annexin V/PI staining) with Western blotting for caspase-3/9 activation.
- Molecular docking studies : Use Schrödinger Suite or AutoDock to predict binding modes to suspected targets (e.g., PI3K/AKT pathway kinases) .
Q. What challenges arise in optimizing reaction yields during large-scale synthesis, and how can they be addressed?
- Key issues :
- Low yield in amide coupling due to steric hindrance from the biphenyl group.
- Epimerization at the morpholino-thiophenylethylamine chiral center.
- Solutions :
- Use DMAP (4-dimethylaminopyridine) as a catalyst to accelerate coupling.
- Maintain inert atmospheres (N₂/Ar) and low temperatures (0–5°C) during chiral center formation .
Q. How does the morpholino group influence solubility and target binding compared to other heterocycles (e.g., piperidine)?
- The morpholino oxygen increases water solubility (lower logP vs. piperidine derivatives) and forms hydrogen bonds with catalytic lysine/aspartate residues in enzymes.
- Comparative studies : Replace morpholino with piperidine in analogs and measure solubility (via shake-flask method) and binding affinity (SPR or ITC) .
Q. What computational strategies are effective for predicting the compound’s interactions with novel biological targets?
- Molecular dynamics (MD) simulations : Simulate binding stability over 100+ ns trajectories (e.g., GROMACS).
- Quantum mechanics/molecular mechanics (QM/MM) : Analyze electronic interactions at active sites (e.g., charge transfer in kinase ATP-binding pockets).
- Machine learning models : Train on kinase inhibitor datasets to predict off-target liabilities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
